molecular formula C7H4F6N2 B2855421 3,5-Bis(trifluoromethyl)pyridin-2-amine CAS No. 116593-01-2

3,5-Bis(trifluoromethyl)pyridin-2-amine

Cat. No.: B2855421
CAS No.: 116593-01-2
M. Wt: 230.113
InChI Key: LNCBHXDODPHVED-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)pyridin-2-amine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyridine ring. This compound is known for its unique electronic properties, which are influenced by the strong electron-withdrawing nature of the trifluoromethyl groups. These properties make it a valuable compound in various fields, including medicinal chemistry, agrochemicals, and materials science .

Mechanism of Action

Target of Action

3,5-Bis(trifluoromethyl)pyridin-2-amine is a compound that has been synthesized as a ligand Ligands are molecules that bind to other molecules, often acting as a signal triggerIt’s known that similar compounds are widely applied in supramolecular chemistry, catalysis, and ion sensing .

Mode of Action

The compound interacts with its targets through the process of binding. The trifluoromethyl groups in the compound influence its electronic properties, solubility, conformations, and lipophilicity . These properties can affect how the compound interacts with its targets.

Biochemical Pathways

It’s known that metal complexes of similar compounds demonstrate luminescent properties, possess cytotoxic activity, and can bind with dna molecules . This suggests that the compound could potentially affect pathways related to these processes.

Pharmacokinetics

The presence of trifluoromethyl groups in the compound can influence its lipophilicity , which could potentially impact its bioavailability.

Result of Action

Similar compounds have been noted to possess cytotoxic activity and can bind with dna molecules , suggesting potential cellular effects.

Action Environment

It’s known that the properties of similar compounds can be influenced by the presence of fluorine-containing groups , which could potentially be affected by environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)pyridin-2-amine typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with aromatic amines via a palladium-catalyzed amination reaction. This process uses a catalytic system comprising Pd(dba)2 and BINAP, and the reaction is carried out under controlled conditions to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. The use of continuous flow reactors and advanced catalytic systems ensures efficient production while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .

Scientific Research Applications

3,5-Bis(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the trifluoromethyl groups on the pyridine ring. This positioning significantly influences its electronic properties and reactivity, making it distinct from other trifluoromethyl-substituted pyridines .

Properties

IUPAC Name

3,5-bis(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6N2/c8-6(9,10)3-1-4(7(11,12)13)5(14)15-2-3/h1-2H,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCBHXDODPHVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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